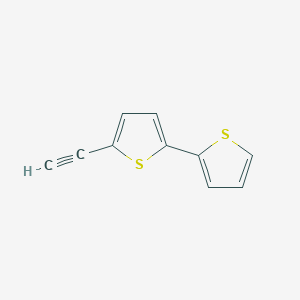

5-Ethynyl-2,2'-bithiophene

Overview

Description

5-Ethynyl-2,2’-bithiophene is a chemical compound with the molecular formula C10H6S2 . It is a member of the thiophenes, a class of aromatic compounds that contain a ring assembly .

Synthesis Analysis

The synthesis of 5-Ethynyl-2,2’-bithiophene involves various catalytic or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . For instance, a mixture of ethyl acetoacetate or ethylbenzoyl acetate with 5-ethynyl-2,2’-bithiophene, [MnBr (CO) 5], and powdered 4 Å molecular sieves was vigorously stirred and heated at 80 °C for 48 hours .Molecular Structure Analysis

The molecular structure of 5-Ethynyl-2,2’-bithiophene consists of 15 heavy atoms . The molecule has a total of 21 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, and 10 aromatic bonds .Chemical Reactions Analysis

The chemical reactions involving 5-Ethynyl-2,2’-bithiophene are diverse and multifaceted. They include coupling, cycloaddition, high pressure, homogeneous catalysis, and isomerization .Physical and Chemical Properties Analysis

5-Ethynyl-2,2’-bithiophene has a molecular weight of 190.285 Da . It has a complexity of 337 and a topological polar surface area of 56.5 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds .Scientific Research Applications

Synthesis and Properties

A comprehensive study was conducted on the synthesis and properties of novel polythiophenes, where bithiophene units were linked with either ethynyl or bisethynylarylenyl bridges. This study included the synthesis of 5-iodo-2,2′-bithiophene, which was a key substrate in Sonogashira-type cross-coupling reactions, leading to the formation of 1,2-bis(2,2′-bithiophene-5-yl)ethyne. These synthesized monomers, including 5-ethynyl-2,2′-bithiophene, were transformed into conducting polymers through electrochemical oxidation. The influence of the A bridge on the polymers' stability, luminescent, and electrochemical behavior was thoroughly investigated (Krompiec et al., 2013).

Electrochromic Behavior

Another study focused on the synthesis and properties of novel polythiophenes obtained from unsymmetrical monomers. In this work, 5-ethynyl-2,2′-bithiophene was used as a substrate, leading to polymers with good stability during multiple p-doping. These polymers exhibited multistep electrochromism, demonstrating their potential for various applications (Kula et al., 2019).

Application in Photovoltaic Cells

In the field of photovoltaics, novel two-dimensional π-conjugated molecules based on 5-ethynyl-2,2′-bithiophene were synthesized and used as p-type organic semiconductors for organic thin-film transistors (TFTs) and solar cells. The high hole mobility and promising power conversion efficiencies demonstrated by these materials highlight their potential in solar cell applications (Shin et al., 2014).

Organic Semiconductor Material

A new organic semiconducting material featuring triethylsilylethynyl anthradithiophene with bithiophene end groups was synthesized for organic thin-film transistor (OTFT) applications. This oligomer displayed typical p-channel activity, highlighting its potential in electronic device fabrication (Kim et al., 2021).

Safety and Hazards

Future Directions

Compounds containing thiophene, bithiophene, or oligothiophene motifs are still being synthesized and the possibilities of their practical application are being intensively tested . They are used in organic electronics and are still intensively investigated in OLED, organic field-effect transistor, and solar cell technology .

Properties

IUPAC Name |

2-ethynyl-5-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6S2/c1-2-8-5-6-10(12-8)9-4-3-7-11-9/h1,3-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOAUTVUGMZMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197138 | |

| Record name | 2,2'-Bithiophene, 5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-21-9 | |

| Record name | 2,2'-Bithiophene, 5-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bithiophene, 5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

diphenyl-](/img/structure/B3059445.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3059446.png)